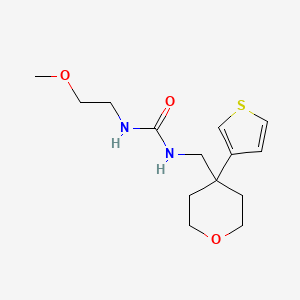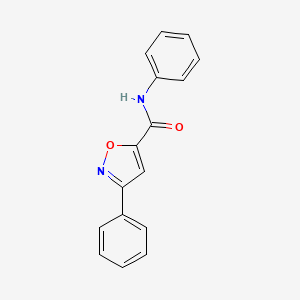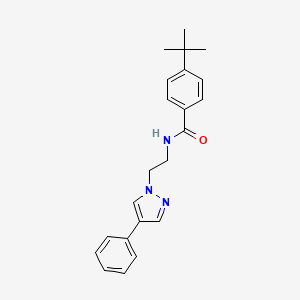![molecular formula C23H15F6N3S B2753678 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478044-00-7](/img/structure/B2753678.png)
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a useful research compound. Its molecular formula is C23H15F6N3S and its molecular weight is 479.44. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanistic Insights and Catalytic Applications
The study of hydrazone linkages and their applications in catalysis and material science provides a foundation for understanding the potential applications of specific compounds such as 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone. For instance, the work on vanadium-catalyzed sulfenylation of indoles with thiols highlights the utility of similar structures in synthesizing sulfanyl derivatives under molecular oxygen, suggesting potential pathways for functionalizing indoles in a manner that might be relevant for derivatives like the compound (Maeda, Y., et al., 2004).
Additionally, the creation of covalent organic frameworks (COFs) through hydrazone linkages, as demonstrated by Uribe-Romo et al. (2011), points to the potential of utilizing hydrazone functionalities in the design of porous materials with high chemical and thermal stability. This suggests the compound could be explored for its ability to form or integrate into novel COFs with unique properties (Uribe-Romo, F., et al., 2011).
Organic Synthesis and Heterocyclic Chemistry
The study of the molecular structures of hydrazones reveals insights into their conformational diversity and intermolecular interactions, which are crucial for designing compounds with specific optical or electronic properties. For example, Lindgren et al. (2013) provide a comprehensive analysis of hydrazones' structures, highlighting the importance of understanding these molecules' conformational and bonding characteristics. This knowledge is directly applicable to optimizing the synthesis and application of complex molecules like 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone in various fields, including pharmaceuticals and materials science (Lindgren, E., et al., 2013).
Moreover, the radical cyclization in heterocycle synthesis, as explored by Miyata et al. (2002), demonstrates the potential for innovative synthetic routes involving sulfanyl radical addition-cyclization. This method could be relevant for constructing cyclic compounds with similar backbones or functional groups to the target compound, providing a pathway for the synthesis of novel heterocyclic structures with potential applications in drug discovery and development (Miyata, O., et al., 2002).
Material Science and Polymer Chemistry
In the realm of material science, the synthesis of transparent aromatic polyimides with high refractive index and small birefringence demonstrates the role of specific structural features, such as thiophenyl substituents, in influencing material properties. Tapaswi et al. (2015) illustrate how the incorporation of sulfur-containing groups into polyimides can significantly affect their optical and thermomechanical properties. This underscores the potential of compounds like 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone to influence the design and synthesis of new materials with desired optical characteristics (Tapaswi, P., et al., 2015).
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-indol-3-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F6N3S/c24-22(25,26)15-6-3-5-14(11-15)13-33-21-20(18-9-1-2-10-19(18)30-21)32-31-17-8-4-7-16(12-17)23(27,28)29/h1-12,30H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTJMVWCDNLSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=CC=C3)C(F)(F)F)N=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B2753595.png)
![3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2753597.png)

![2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide](/img/structure/B2753599.png)
![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B2753600.png)
![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753601.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2753605.png)
![2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2753606.png)



![(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2753613.png)
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)
![N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine](/img/structure/B2753617.png)